molecular formula C9H7NO3 B092891 1-hydroxy-1H-indole-2-carboxylicacid CAS No. 16264-71-4

1-hydroxy-1H-indole-2-carboxylicacid

Cat. No.: B092891
CAS No.: 16264-71-4
M. Wt: 177.16 g/mol
InChI Key: DPTNMLUPFDKDAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Hydroxy-1H-indole-2-carboxylic acid is an indole derivative, a significant class of heterocyclic compounds Indoles are prevalent in various natural products and pharmaceuticals due to their diverse biological activities

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production methods often involve optimizing the Fischer indole synthesis for large-scale production, focusing on yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings.

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, sulfonyl chlorides, nitrating agents.

Major Products:

    Oxidation: Oxidized indole derivatives.

    Reduction: Reduced indole derivatives.

    Substitution: Substituted indole derivatives with various functional groups.

Mechanism of Action

The mechanism of action of 1-hydroxy-1H-indole-2-carboxylicacid involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: 1-Hydroxy-1H-indole-2-carboxylic acid is unique due to the presence of the hydroxy group at the 1-position, which significantly influences its chemical reactivity and biological activity. This functional group enhances its ability to participate in hydrogen bonding and other interactions, making it a valuable compound in various applications .

Properties

IUPAC Name

1-hydroxyindole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO3/c11-9(12)8-5-6-3-1-2-4-7(6)10(8)13/h1-5,13H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPTNMLUPFDKDAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(N2O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00611291
Record name 1-Hydroxy-1H-indole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00611291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16264-71-4
Record name 1-Hydroxy-1H-indole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00611291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-hydroxy-1H-indole-2-carboxylicacid
Reactant of Route 2
1-hydroxy-1H-indole-2-carboxylicacid
Reactant of Route 3
1-hydroxy-1H-indole-2-carboxylicacid
Reactant of Route 4
1-hydroxy-1H-indole-2-carboxylicacid
Reactant of Route 5
Reactant of Route 5
1-hydroxy-1H-indole-2-carboxylicacid
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
1-hydroxy-1H-indole-2-carboxylicacid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.